Cas no 13114-65-3 (N-3-pyridinyl-Urea)

N-3-pyridinyl-Urea is a urea derivative featuring a pyridinyl substituent at the nitrogen position, offering unique reactivity and binding properties due to its heterocyclic aromatic structure. This compound is valued in pharmaceutical and agrochemical research for its potential as a versatile intermediate in the synthesis of biologically active molecules. The pyridine ring enhances hydrogen-bonding capabilities, making it useful in molecular recognition and catalyst design. Its stability under various conditions allows for broad applicability in organic synthesis. Researchers leverage N-3-pyridinyl-Urea for its ability to form stable complexes with metals and other substrates, facilitating the development of novel compounds with tailored functionalities.
N-3-pyridinyl-Urea structure
N-3-pyridinyl-Urea structure
Product Name:N-3-pyridinyl-Urea
CAS No:13114-65-3
MF:C6H7N3O
MW:137.139280557632
MDL:MFCD00193807
CID:209239
PubChem ID:12533262
Update Time:2025-05-25

N-3-pyridinyl-Urea Chemical and Physical Properties

Names and Identifiers

    • N-3-pyridinyl-Urea
    • pyridin-3-ylurea
    • Urea, N-3-pyridinyl-
    • 1-(3-Pyridyl)urea
    • 3-Pyridylcarbamide
    • 3-Ureidopyridine
    • Urea, 3-pyridinyl- (9CI)
    • Urea,(3-pyridyl)- (7CI,8CI)
    • 1-(pyridin-3-yl)urea
    • 13114-65-3
    • DTXSID401316505
    • EN300-41310
    • VFZTXRZGHLQWFA-UHFFFAOYSA-N
    • (pyridin-3-yl)urea
    • AKOS000148215
    • 3-pyridylurea
    • N-3-pyridinylUrea
    • N-(3-Pyridyl)urea
    • CS-0248767
    • SCHEMBL162008
    • MDL: MFCD00193807
    • Inchi: 1S/C6H7N3O/c7-6(10)9-5-2-1-3-8-4-5/h1-4H,(H3,7,9,10)
    • InChI Key: VFZTXRZGHLQWFA-UHFFFAOYSA-N
    • SMILES: O=C(N)NC1C=NC=CC=1

Computed Properties

  • Exact Mass: 137.05901
  • Monoisotopic Mass: 137.058912
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 68

Experimental Properties

  • PSA: 68.01

N-3-pyridinyl-Urea Pricemore >>

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Additional information on N-3-pyridinyl-Urea

Recent Advances in the Study of N-3-pyridinyl-Urea (CAS: 13114-65-3) in Chemical Biology and Pharmaceutical Research

N-3-pyridinyl-Urea (CAS: 13114-65-3) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a modulator of various biological pathways, particularly in the context of kinase inhibition and protein-protein interaction disruption. This research brief synthesizes the latest findings on this compound, highlighting its mechanism of action, pharmacological properties, and potential clinical applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-3-pyridinyl-Urea exhibits potent inhibitory activity against a subset of tyrosine kinases implicated in cancer progression. The researchers employed a combination of X-ray crystallography and molecular dynamics simulations to elucidate the binding mode of this compound within the ATP-binding pocket of target kinases. These structural insights have paved the way for the rational design of more selective kinase inhibitors with improved pharmacological profiles.

In the field of neurodegenerative diseases, recent preclinical investigations have revealed that N-3-pyridinyl-Urea derivatives can modulate tau protein aggregation, a hallmark of Alzheimer's disease. A 2024 Nature Communications paper reported that specific structural modifications of the parent compound significantly enhanced blood-brain barrier penetration while maintaining its anti-aggregation properties. These findings suggest potential applications in developing disease-modifying therapies for tauopathies.

From a chemical biology perspective, N-3-pyridinyl-Urea has been utilized as a versatile scaffold for the development of chemical probes. A recent ACS Chemical Biology study described its application in photoaffinity labeling experiments to map protein interaction networks in live cells. The urea moiety's hydrogen bonding capability, combined with the pyridine ring's aromatic character, makes this compound particularly suitable for such applications.

Ongoing clinical trials are evaluating N-3-pyridinyl-Urea derivatives for various indications, including oncology and inflammatory disorders. Preliminary results from Phase I studies indicate favorable safety profiles, with dose-limiting toxicities only observed at significantly higher concentrations than therapeutically effective doses. Pharmacokinetic analyses reveal that structural modifications can dramatically alter metabolic stability and tissue distribution patterns.

Future research directions for N-3-pyridinyl-Urea include exploring its potential in combination therapies and further optimizing its physicochemical properties for enhanced drug-like characteristics. The compound's versatility as a molecular scaffold continues to inspire novel drug discovery efforts across multiple therapeutic areas, cementing its importance in contemporary pharmaceutical research.

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